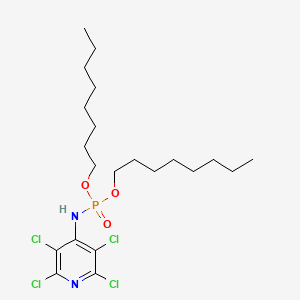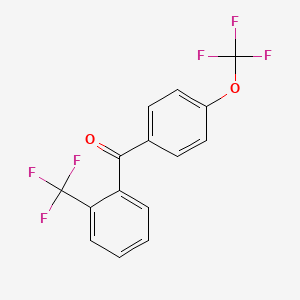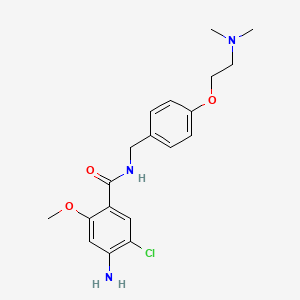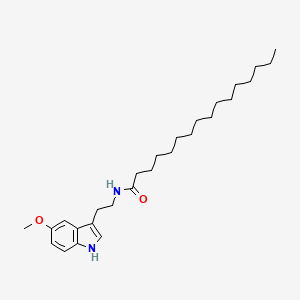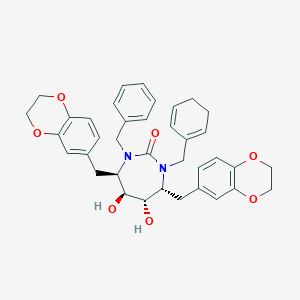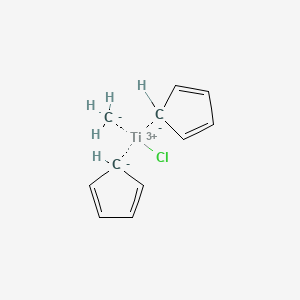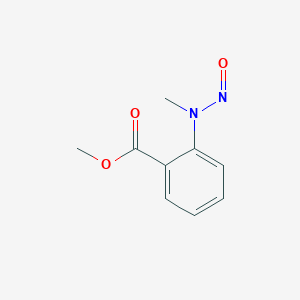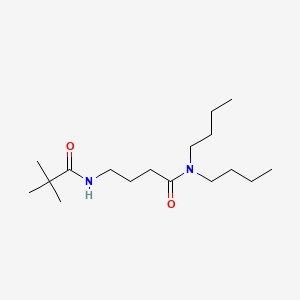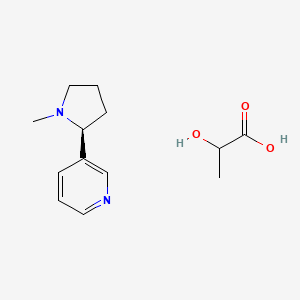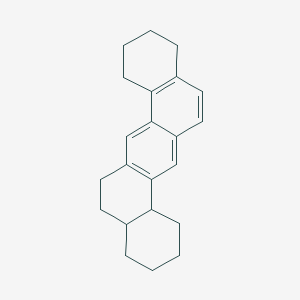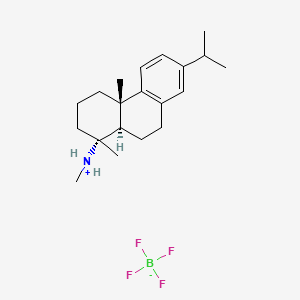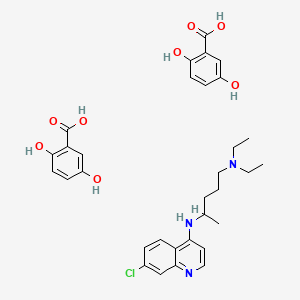
Einecs 306-377-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 306-377-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is subject to various regulatory requirements under the REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Einecs 306-377-0 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Common synthetic routes include:
Chemical Synthesis: This involves the use of precursor chemicals that undergo a series of reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield.
Catalytic Processes: Catalysts are often used to accelerate the reaction rates and improve the efficiency of the synthesis.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves:
Batch Processing: Where the compound is produced in discrete batches, allowing for greater control over the reaction conditions.
Continuous Processing: A more efficient method where the reactants are continuously fed into the reactor, and the product is continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
Einecs 306-377-0 undergoes various chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Aplicaciones Científicas De Investigación
Einecs 306-377-0 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies to understand biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Einecs 306-377-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.
Comparación Con Compuestos Similares
Einecs 306-377-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Einecs 200-001-8: Formaldehyde, known for its use in industrial applications and as a preservative.
Einecs 200-002-3: Guanidinium chloride, commonly used in protein denaturation studies.
Einecs 200-003-9: Dexamethasone, a corticosteroid used in medical treatments.
Compared to these compounds, this compound may have unique properties or applications that make it particularly valuable in specific contexts.
Propiedades
Número CAS |
97158-47-9 |
|---|---|
Fórmula molecular |
C32H38ClN3O8 |
Peso molecular |
628.1 g/mol |
Nombre IUPAC |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;2,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C18H26ClN3.2C7H6O4/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*8-4-1-2-6(9)5(3-4)7(10)11/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1-3,8-9H,(H,10,11) |
Clave InChI |
PWNQHEPDSGENCN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.C1=CC(=C(C=C1O)C(=O)O)O.C1=CC(=C(C=C1O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


